6-Methyl-1h-indole-5-carboxylic acid
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Overview
Description
“6-Methyl-1h-indole-5-carboxylic acid” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .
Synthesis Analysis
The synthesis of “6-Methyl-1h-indole-5-carboxylic acid” can be achieved by the esterification of indole-5-carboxylic acid . It can also be prepared by using methanesulfonic acid (MsOH) under reflux in MeOH .Molecular Structure Analysis
The empirical formula of “6-Methyl-1h-indole-5-carboxylic acid” is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis
“6-Methyl-1h-indole-5-carboxylate” may be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
The melting point of “6-Methyl-1h-indole-5-carboxylic acid” is 126-128 °C . The SMILES string is COC(=O)c1ccc2[nH]ccc2c1 .Scientific Research Applications
Synthesis of Conformationally Constrained Tryptophan Derivatives
6-Methyl-1H-indole-5-carboxylic acid has applications in the synthesis of novel 3,4-fused tryptophan analogs. These derivatives, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate, are used for peptide and peptoid conformation elucidation studies. They have a ring structure that limits the side chain's conformational flexibility, keeping amine and carboxylic acid groups available for further modification (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Spectroscopic and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a precursor to biologically active molecules, is related to 6-Methyl-1H-indole-5-carboxylic acid. MMIC was characterized using various spectroscopic techniques, providing insights into its electronic nature, bonding structures, and reactivity. Molecular docking studies predicted its binding interactions with target proteins (Almutairi et al., 2017).
Aminoethyl-Substituted Derivatives for Tagged Auxin
The aminoethyl derivatives of indole-3-acetic acid, a crucial hormone in plants and an important metabolite in humans, animals, and microorganisms, represent another application. These derivatives are useful in designing research tools like immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or probes (Ilić et al., 2005).
Synthesis of Hydroxyindole Carboxylic Acids
6-Methyl-1H-indole-5-carboxylic acid is related to the synthesis of hydroxyindole carboxylic acids, which are significant in biology and medicine. Their synthesis and role in the metabolism of indole compounds in plants and animals are of considerable interest (Marchelli, Hutzinger, & Heacock, 1969).
Antiviral and Antimicrobial Applications
Substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were synthesized and evaluated for their antiviral and antimicrobial properties. These compounds demonstrated significant activity against various viruses and bacteria, highlighting their potential in pharmaceutical research (Ivashchenko et al., 2014).
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
properties
IUPAC Name |
6-methyl-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9-7(2-3-11-9)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBXAGNYZFUTPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1h-indole-5-carboxylic acid |
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